molecular formula C12H16N2O2 B3018227 4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1211579-67-7

4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3018227
CAS No.: 1211579-67-7
M. Wt: 220.272
InChI Key: ZHEOCOZPOMISOA-UHFFFAOYSA-N
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Description

4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a methyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting various diseases.

    Industry: It can be used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets can vary, but the compound’s structure allows it to engage in various interactions, influencing biological processes.

Comparison with Similar Compounds

    4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide: Another heterocyclic compound with potential biological activity.

    Indole Derivatives: Compounds containing the indole nucleus, which are known for their diverse biological activities.

Uniqueness: 4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and the tetrahydroquinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14-8-7-12(13,11(15)16-2)9-5-3-4-6-10(9)14/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEOCOZPOMISOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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